
Ammonium, 4-hydroxy-1,3-phenylenebis(trimethyl-, diiodide, methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/BR2159500 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its potential hazards in the workplace and is subject to recommended exposure limits and preventive measures to reduce or eliminate adverse health and safety effects .
Métodos De Preparación
The preparation methods for NIOSH/BR2159500 involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria. The NIOSH Manual of Analytical Methods (NMAM) includes chapters on quality assurance, sampling, portable instrumentation, and method evaluation . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Análisis De Reacciones Químicas
NIOSH/BR2159500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are detailed in the NIOSH Manual of Analytical Methods. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
NIOSH/BR2159500 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed. In biology and medicine, it is utilized for evaluating hazards at work sites and developing methods for measuring early markers of adverse health effects and injuries. In industry, it is employed for developing new protective equipment and engineering control technology to reduce work-related illnesses and injuries .
Mecanismo De Acción
The mechanism of action of NIOSH/BR2159500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
NIOSH/BR2159500 can be compared with other similar compounds, such as volatile organic compounds and nitroaromatic compounds. These compounds share some common properties and applications but also have unique characteristics that distinguish them from each other. For example, volatile organic compounds are used for occupational exposure monitoring in various industrial environments, while nitroaromatic compounds are employed for specific analytical methods .
List of Similar Compounds::- Volatile organic compounds
- Nitroaromatic compounds
Propiedades
Número CAS |
64050-98-2 |
|---|---|
Fórmula molecular |
C14H25I2N3O2 |
Peso molecular |
521.18 g/mol |
Nombre IUPAC |
trimethyl-[2-(methylcarbamoyloxy)-5-(trimethylazaniumyl)phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H24N3O2.2HI/c1-15-14(18)19-13-9-8-11(16(2,3)4)10-12(13)17(5,6)7;;/h8-10H,1-7H3;2*1H/q+1;;/p-1 |
Clave InChI |
RZQAOVRREQQAKG-UHFFFAOYSA-M |
SMILES canónico |
CNC(=O)OC1=C(C=C(C=C1)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


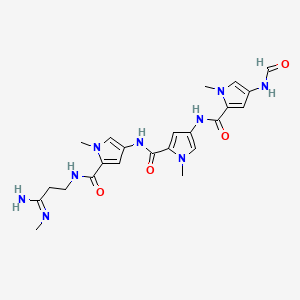

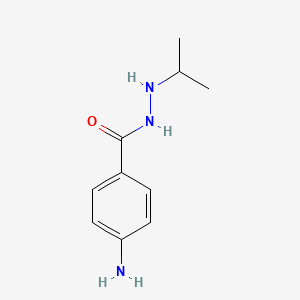

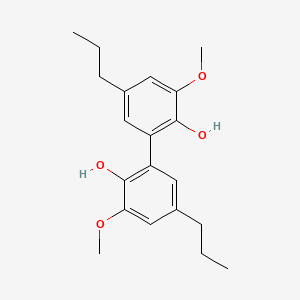
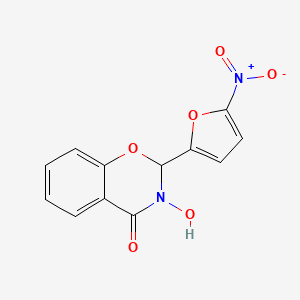

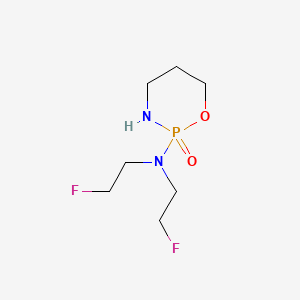
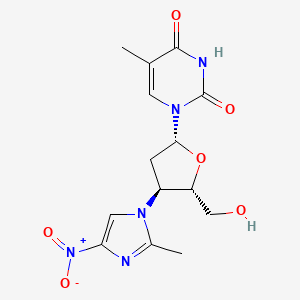
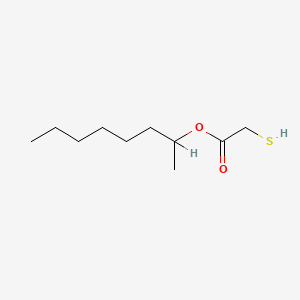
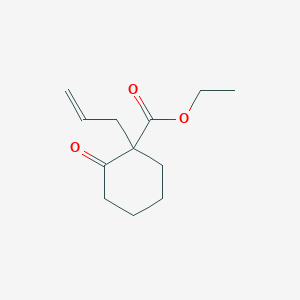

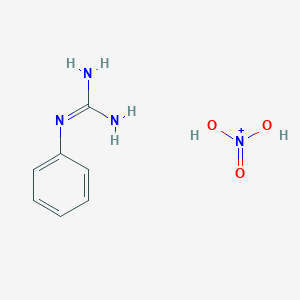
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
